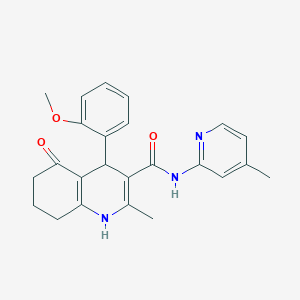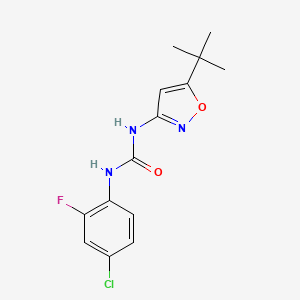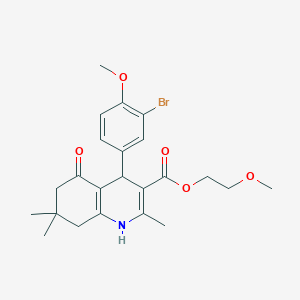
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide is a chemical compound that belongs to the class of amides. It is a yellow crystalline powder with a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol. This compound is of great interest to the scientific community due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. It has also been reported to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the activity of COX-2 and LOX, leading to the inhibition of prostaglandin and leukotriene synthesis. In addition, it has been reported to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide in lab experiments include its ability to inhibit the activity of COX-2 and LOX, leading to the inhibition of prostaglandin and leukotriene synthesis. It also exhibits antitumor, anti-inflammatory, and analgesic activities, making it a promising compound for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide. These include:
1. Identification of its molecular targets and mechanism of action to fully understand its biological activity.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Evaluation of its safety and toxicity in animal models.
5. Investigation of its potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide is a promising compound with potential applications in scientific research. Its antitumor, anti-inflammatory, and analgesic activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity. The future directions for research on this compound include the identification of its molecular targets, development of new derivatives, investigation of its potential applications in the treatment of other diseases, evaluation of its safety and toxicity, and investigation of its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide involves the reaction between 3-methyl-4-nitrobenzoic acid and N-(1-methylbutyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. Its antitumor activity has been attributed to its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory and analgesic activities have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
特性
IUPAC Name |
3-methyl-4-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-10(3)14-13(16)11-6-7-12(15(17)18)9(2)8-11/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZFBAWOVXJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)

![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)